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Compound of Interest

Compound Name:
2-(1-Aminopropyl)phenol

hydrochloride

CAS No.: 1311314-31-4

Cat. No.: B2986784

Get Quote

Executive Summary & Structural Context[1][2][3]
2-(1-Aminopropyl)phenol (MW: 151.21 g/mol ) represents a specific scaffold often encountered

in the synthesis of Mannich bases, Betti bases, and sympathomimetic drugs. Its

pharmacological profile and reactivity are strictly governed by the ortho-relationship between

the hydroxyl and the aminoalkyl group, as well as the position of the amine on the propyl chain.

Distinguishing this molecule from its structural isomers is critical because:

Regioisomers (Ortho/Meta/Para): Possess vastly different receptor binding affinities and

metabolic stabilities.

Chain Isomers (1-amino vs. 2-amino vs. 3-amino): Alter the basicity and the fragmentation

patterns in mass spectrometry.

Stereoisomers: The C1 position is chiral; while this guide focuses on structural isomers,

resolution of enantiomers is a subsequent critical step.
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This guide provides a multi-modal analytical framework to definitively identify 2-(1-

Aminopropyl)phenol.

Structural Landscape: The Contenders
Before selecting an analytical method, we must define the isomers that most commonly mimic

the target structure.

Compound Name Structure Description Key Feature

2-(1-Aminopropyl)phenol

(Target)

Ortho-substituted. Amine at C1

(benzylic).

Intramolecular H-bond

possible.[1][2][3][4] Benzylic

amine.

4-(1-Aminopropyl)phenol Para-substituted. Amine at C1.
Symmetric aromatic region. No

intramolecular H-bond.[5]

2-(2-Aminopropyl)phenol
Ortho-substituted. Amine at

C2.[6]

Amine is not benzylic.[7][4][6]

[8][9] Methyl doublet in NMR.

2-(3-Aminopropyl)phenol
Ortho-substituted. Amine at C3

(terminal).

Primary amine at chain end.

Distinct MS (

30).

Method A: Nuclear Magnetic Resonance (NMR)
Spectroscopy
The Gold Standard for Structural Elucidation

NMR is the most robust method for distinguishing these isomers. The analysis relies on two

distinct regions: the aromatic protons (to determine substitution pattern) and the aliphatic

protons (to determine amine position).

Aromatic Region: Ortho vs. Para Distinction
The ortho relationship in 2-(1-Aminopropyl)phenol creates a complex, asymmetric electronic

environment.
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2-(1-Aminopropyl)phenol (Ortho):

Pattern: 4 distinct proton signals (ABCD system).[6]

Multiplicity: Typically two doublets (dd) and two triplets (td) ranging from 6.7 to 7.2 ppm.

Diagnostic: The proton ortho to the phenol (-OH) is shielded; the proton ortho to the alkyl

group is deshielded.

4-(1-Aminopropyl)phenol (Para):

Pattern: Symmetric AA'BB' system.

Multiplicity: Appears as two distinct doublets (integrating to 2H each) with a large coupling

constant (

Hz).

Aliphatic Region: Side-Chain Connectivity
The position of the amine on the propyl chain dictates the splitting pattern of the benzylic

proton.

Target: 1-Aminopropyl (-CH(NH2)-CH2-CH3)

Benzylic Proton: Appears as a triplet (or dd) around 3.8 – 4.2 ppm. It couples to the

adjacent -CH2- group.

Methyl Group: Appears as a triplet at ~0.9 ppm (coupled to -CH2-).

Isomer: 2-Aminopropyl (-CH2-CH(NH2)-CH3)

Benzylic Protons: Appear as a doublet (or multiplet) around 2.6 – 2.8 ppm (2H).

Methine Proton: Multiplet further upfield.

Methyl Group: Appears as a doublet (coupled to one CH), not a triplet.

Isomer: 3-Aminopropyl (-CH2-CH2-CH2-NH2)
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Benzylic Protons: Triplet at ~2.6 ppm.

Terminal Methylene (-CH2-N): Triplet at ~2.7 ppm.

Intramolecular Hydrogen Bonding (Proton Exchange)
In dry

, the phenolic proton of the ortho-isomer appears as a sharp singlet downfield (often >8 ppm)
due to hydrogen bonding with the amine nitrogen (

). The para-isomer typically shows a broad singlet that shifts significantly with concentration or
temperature.

Method B: Mass Spectrometry (MS) Fragmentation
The Confirmation Tool[10]

Electron Ionization (EI) MS provides a definitive "fingerprint" based on the stability of the

carbocations formed after alpha-cleavage.

Fragmentation Logic
The primary fragmentation rule for amines is alpha-cleavage: the bond adjacent to the nitrogen

atom breaks to stabilize the positive charge on the nitrogen.

Target: 2-(1-Aminopropyl)phenol

Precursor: Molecular Ion (

) = 151.

Alpha Cleavage: Breaks the bond between C1 and C2 of the propyl chain.

Loss: Ethyl radical (

, mass 29).

Base Peak:

122 (The benzylic iminium ion).
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Mechanism:[11]

.

Isomer: 2-(2-Aminopropyl)phenol

Alpha Cleavage: Breaks the bond between C2 and C3 (loss of methyl) OR C1 and C2

(loss of benzyl).

Dominant Peak:

44 (

).

Note: The benzyl fragment (

107) may also be observed.

Isomer: 2-(3-Aminopropyl)phenol

Alpha Cleavage: Breaks the bond adjacent to the terminal amine.

Base Peak:

30 (

).

Summary Table: MS Diagnostic Peaks

Isomer Base Peak (m/z) Fragment Identity

1-Aminopropyl (Target) 122 (Loss of Ethyl)

2-Aminopropyl 44 (Loss of Benzyl)

3-Aminopropyl 30 (Loss of Phenethyl)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2986784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Decision Logic & Fragmentation
The following diagrams illustrate the logical flow for identification and the mechanistic

fragmentation pathways.

Unknown Isomer (MW 151)

Step 1: 1H NMR Aromatic Region

Symmetric (AA'BB' Doublets)

Symmetry

Complex (ABCD 4 signals)

Asymmetry

Para-Isomer
(4-(1-aminopropyl)phenol) Step 2: Aliphatic Region & MS

Methyl is Triplet
Benzylic H is Triplet

1-Amino Logic

Methyl is Doublet
Base Peak m/z 44

2-Amino Logic

Terminal CH2 (m/z 30)

3-Amino Logic

TARGET CONFIRMED:
2-(1-Aminopropyl)phenol 2-(2-Aminopropyl)phenol 2-(3-Aminopropyl)phenol

Click to download full resolution via product page

Figure 1: Analytical Decision Tree for distinguishing aminopropylphenol isomers.
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2-(1-Aminopropyl)phenol
(MW 151)

Fragment m/z 122
[Ar-CH=NH2]+Alpha Cleavage

Loss of Ethyl
(C2H5•)

2-(2-Aminopropyl)phenol
(MW 151)

Fragment m/z 44
[CH3-CH=NH2]+

Alpha Cleavage

Click to download full resolution via product page

Figure 2: Mass Spectrometry Fragmentation pathways comparing 1-amino and 2-amino

isomers.

Experimental Protocol: Derivatization for HPLC
Separation
While NMR and MS are definitive for pure compounds, separating a mixture requires

chromatography. The ortho-isomer's intramolecular hydrogen bond makes it less polar than the

para-isomer, allowing separation on Reverse Phase (RP) columns.

Objective: Enhance detectability and separation efficiency using OPA (o-Phthalaldehyde)

derivatization (specific to primary amines).

Reagents:

OPA Reagent: 10 mg o-Phthalaldehyde + 10 mg N-acetylcysteine in 2 mL methanol + 8 mL

borate buffer (pH 9.5).

Mobile Phase A: 0.05 M Sodium Acetate (pH 7.2).

Mobile Phase B: Acetonitrile.

Protocol:

Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.
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Derivatization: Mix 100 µL sample with 100 µL OPA reagent. Vortex for 30 seconds. Incubate

at ambient temperature for 2 minutes.

Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

µm).

Gradient: 0-5 min (20% B), 5-20 min (20% -> 80% B).

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Expected Outcome:

2-(1-Aminopropyl)phenol: Elutes later than the para-isomer due to internal H-bonding

reducing polarity and interaction with the aqueous mobile phase.

Derivatization Check: If the amine is secondary (e.g., N-methyl impurity), OPA reaction will

fail (requires primary amine), serving as a chemical filter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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